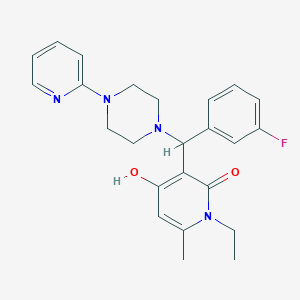

1-etil-3-((3-fluorofenil)(4-(piridin-2-il)piperazin-1-il)metil)-4-hidroxi-6-metilpiridin-2(1H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antifibrótica

La fibrosis se caracteriza por la deposición excesiva de colágeno en los tejidos, lo que lleva a una función orgánica deteriorada. Los compuestos que contienen núcleos de pirimidina han mostrado ser prometedores como agentes antifibróticos. En un estudio realizado por Gu et al., se sintetizó una serie de nuevos derivados de 2-(piridin-2-il) pirimidina y se evaluaron sus propiedades antifibróticas . En particular:

Otras Aplicaciones Potenciales

Si bien la actividad antifibrótica destaca, el andamiaje de pirimidina de este compuesto también puede contribuir a otras áreas terapéuticas:

- Propiedades Antimicrobianas: Los derivados de pirimidina se han reportado como agentes antimicrobianos .

- Actividad Antiviral: Algunos compuestos que contienen pirimidina exhiben efectos antivirales .

- Potencial Antitumoral: Los compuestos basados en pirimidina han mostrado ser prometedores en la investigación del cáncer .

Actividad Biológica

The compound 1-ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is C22H25FN4O2, indicating the presence of fluorine, nitrogen, and hydroxyl groups which are often associated with pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds similar to this structure exhibit antidepressant-like effects in various animal models. The mechanism is primarily linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study demonstrated that derivatives of piperazine, which share structural similarities with our compound, showed significant antidepressant effects in rodent models .

2. Antipsychotic Effects

The piperazine moiety is known for its antipsychotic properties. Compounds featuring piperazine rings have been shown to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. A related study found that modifications in the piperazine structure could enhance binding affinity to D2 dopamine receptors, suggesting potential applications in antipsychotic therapy .

3. Antimicrobial Activity

Preliminary studies have indicated that related compounds exhibit antimicrobial properties against various bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition at low concentrations . This suggests that our compound may possess similar antimicrobial capabilities.

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific receptors and enzymes:

1. G Protein-Coupled Receptors (GPCRs)

The compound's structure suggests potential interactions with GPCRs, particularly those involved in mood regulation and neuroprotection. Activation or inhibition of these receptors can lead to downstream effects on neuronal signaling pathways .

2. Enzyme Inhibition

Enzymatic pathways involving cytochrome P450 enzymes have been implicated in the metabolism of similar compounds, suggesting that our compound may also act as a prodrug or modulator through enzyme interactions .

Case Studies

Several studies have explored the efficacy of compounds structurally related to our target compound:

1. Study on Antidepressant Efficacy

A recent investigation into a series of piperazine derivatives revealed significant antidepressant-like behavior in forced swim tests. The most effective compounds showed increased serotonin levels in synaptic clefts, highlighting the role of serotonin reuptake inhibition .

2. Antimicrobial Testing

In vitro tests conducted on synthesized analogs demonstrated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. These findings suggest that structural variations can significantly impact efficacy .

Data Tables

Propiedades

IUPAC Name |

1-ethyl-3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-20(30)22(24(29)31)23(18-7-6-8-19(25)16-18)28-13-11-27(12-14-28)21-9-4-5-10-26-21/h4-10,15-16,23,30H,3,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJMOYGVVOKEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=N4)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.